

Application Note: Quantification of Sacubitrilat in Human Plasma by LC-MS/MS

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Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **sacubitrilat**, the active metabolite of sacubitril, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation coupled with triple quadrupole mass spectrometry for detection. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

Sacubitril is a neprilysin inhibitor that is administered as a prodrug and is rapidly converted to its active metabolite, **sacubitrilat** (LBQ657).[1][2] The measurement of **sacubitrilat** concentrations in plasma is crucial for assessing the pharmacokinetic profile of sacubitril-containing medications. This LC-MS/MS method provides a selective and high-throughput approach for the accurate quantification of **sacubitrilat** in human plasma.

Experimental Sample Preparation







A simple and rapid protein precipitation procedure is used for the extraction of **sacubitrilat** from human plasma.[2]

Protocol:

- To 50 μL of human plasma in a microcentrifuge tube, add 25 μL of the internal standard working solution (Sacubitrilat-d4).
- Add 300 μL of acetonitrile to precipitate the plasma proteins.[2]
- Vortex the mixture for 10 minutes.
- Centrifuge the samples at 2,500 x g for 10 minutes.[2]
- Transfer 100 μL of the supernatant to a clean 96-well plate.
- Add 100 µL of a water/acetonitrile (1:1, v/v) solution to each well.
- Vortex the plate for 5 minutes before placing it in the autosampler for injection into the LC-MS/MS system.[2]

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column.



Parameter	Value
Column	Ultimate® XB-C18 (2.1 x 50 mm, 3.5 μm) or equivalent[1][2][3]
Mobile Phase A	5 mM Ammonium Acetate and 0.1% Formic Acid in Water[1][2][3]
Mobile Phase B	Acetonitrile[1][2][3]
Flow Rate	0.4 mL/min[2]
Injection Volume	3.0 μL[2]
Column Temperature	Ambient
Autosampler Temp	8 °C[2]

Gradient Elution Program:[2]

Time (min)	% Mobile Phase B
0.0 - 2.2	48
2.2 - 2.3	48 -> 95
2.3 - 3.3	95
3.3 - 3.4	95 -> 48
3.4 - 4.5	48

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[1][2][3]

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)



MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Sacubitrilat (LBQ657)	384.2	238.1
Sacubitrilat-d4 (Internal Standard)	388.2	242.2

Results and Discussion

This method has been validated for the quantification of **sacubitrilat** in human plasma. The validation parameters, including linearity, precision, and accuracy, should be established in accordance with regulatory guidelines. Representative data from published literature demonstrates the suitability of this method for clinical and pharmaceutical applications.[1][2][3]

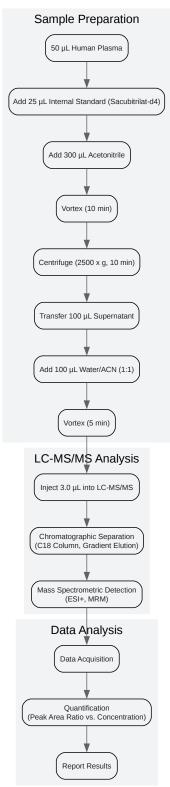
Quantitative Performance:

Parameter	Sacubitrilat (LBQ657)
Linearity Range	5.00 - 10000 ng/mL[1][2][3]
Correlation Coefficient (r²)	> 0.99[2]
Intra-day Accuracy	91% - 102%[4]
Inter-day Accuracy	91% - 102%[4]
Intra-day Precision (RSD)	1.3% - 7.4%[4]
Inter-day Precision (RSD)	1.3% - 7.4%[4]

Workflow Diagram



LC-MS/MS Workflow for Sacubitrilat Quantification



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Caption: Experimental workflow for the quantification of **sacubitrilat** in human plasma.



Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantification of **sacubitrilat** in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for high-throughput applications in a research or drug development setting.

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